molecular formula C18H21NO4 B4386358 N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide

N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide

Cat. No. B4386358
M. Wt: 315.4 g/mol
InChI Key: CZHFJKXLWZEOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide, also known as GW 501516 or Cardarine, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and has been found to have a variety of effects on the body.

Mechanism of Action

N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that plays a key role in regulating lipid metabolism. Activation of PPARδ leads to increased expression of genes involved in lipid metabolism, which can lead to increased fat burning and improved glucose tolerance.
Biochemical and Physiological Effects
N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide 501516 has been found to have a variety of biochemical and physiological effects. Studies have shown that it can increase fat burning, improve glucose tolerance, and increase endurance in animal models. It has also been found to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide 501516 in lab experiments is its specificity for PPARδ. This allows researchers to study the effects of PPARδ activation without the confounding effects of other nuclear receptors. However, there are also limitations to using N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide 501516, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are many potential future directions for research on N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide 501516. One area of interest is its potential as a treatment for metabolic disorders such as obesity and diabetes. Other potential applications include its use as a performance-enhancing drug and its potential as a treatment for inflammatory diseases. Further research is needed to fully understand the effects of N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide 501516 and its potential applications.

Scientific Research Applications

N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide 501516 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a treatment for metabolic disorders such as obesity and diabetes. Studies have shown that N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide 501516 can increase the expression of genes involved in lipid metabolism and improve glucose tolerance in animal models.

properties

IUPAC Name

3,4-dimethoxy-N-(3-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12(2)23-15-7-5-6-14(11-15)19-18(20)13-8-9-16(21-3)17(10-13)22-4/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHFJKXLWZEOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-isopropoxyphenyl)-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.